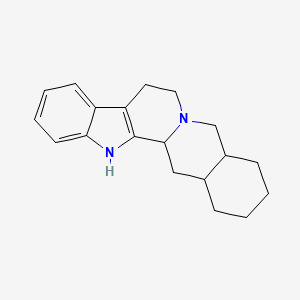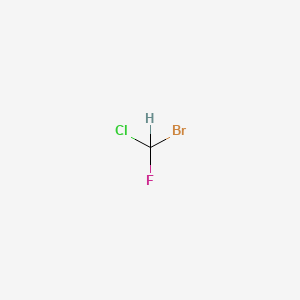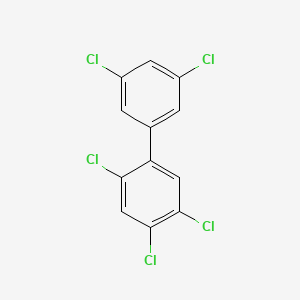
2,3',4,5,5'-Pentachlorobiphenyl
説明
Synthesis Analysis
2,3',4,5,5'-Pentachlorobiphenyl (PCB) synthesis involves complex chemical processes. The study by Goto et al. (2018) discusses the metabolic enhancement of 2,3',4,5,5'-Pentachlorobiphenyl (CB118), highlighting the role of cytochrome P450 monooxygenase in its metabolism (Goto et al., 2018). Additionally, Bergman and Wachtmeister (1977) describe the synthesis of chlorinated biphenyls, including various pentachlorobiphenyls (Bergman & Wachtmeister, 1977).
Molecular Structure Analysis
The molecular structure of PCBs, including 2,3',4,5,5'-Pentachlorobiphenyl, is often analyzed using techniques like X-ray diffraction and density functional theory (DFT) calculations. For instance, studies like that by Dhakal et al. (2019) provide insights into the molecular structure of related chlorobiphenyl compounds (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
Chemical reactions involving 2,3',4,5,5'-Pentachlorobiphenyl may include metabolic processes and interactions with other chemicals. The study by Goto et al. (2018) demonstrates the metabolism of CB118 in the presence of perfluorocarboxylic acids (Goto et al., 2018).
Physical Properties Analysis
Understanding the physical properties of 2,3',4,5,5'-Pentachlorobiphenyl is crucial for its handling and application. Specific studies detailing these properties were not identified in the current search but are typically addressed in chemical property databases and material safety data sheets.
Chemical Properties Analysis
The chemical properties of PCBs like 2,3',4,5,5'-Pentachlorobiphenyl are often studied in the context of their environmental impact and biological interactions. For instance, the study by Haraguchi et al. (1999) discusses the metabolism of different chlorinated biphenyls in rats, shedding light on their chemical behavior in biological systems (Haraguchi, Hirose, Masuda, Kato, & Kimura, 1999).
科学的研究の応用
Photodechlorination pathways for polychlorinated biphenyls (PCBs) including 3,3',4,5,5'-Pentachlorobiphenyl have been elucidated, demonstrating the importance of steric and electronic effects on dechlorination patterns (Yao et al., 1997).
The metabolism of 2,3',4,4',5-Pentachlorobiphenyl (CB118) by cytochrome P450 from soil bacteria has been explored, revealing insights into the metabolic fate of PCBs and their interaction with perfluorocarboxylic acids (Goto et al., 2018).
The use of palladium-coated iron for the reductive dechlorination and biodegradation of pentachlorobiphenyl has been investigated, suggesting potential methods for treating PCB-contaminated soil (He et al., 2009).
Studies on the persistence of pentachlorobiphenyls in lung parenchyma highlight the tissue-specific accumulation and potential health implications (Brandt et al., 1981).
The solubility of pentachlorobiphenyls in supercritical fluids has been analyzed, providing valuable data for understanding their environmental behavior and potential for remediation (Anitescu & Tavlarides, 1999).
Fungal bioconversion of toxic PCBs by white-rot fungus Phlebia brevispora has been demonstrated, offering a biological approach to PCB degradation (Kamei et al., 2006).
The binding interactions between pepsin and 3,3',4,4',5-pentachlorobiphenyl have been studied, shedding light on the molecular interactions and potential health effects of PCBs (Yue et al., 2020).
Safety And Hazards
特性
IUPAC Name |
1,2,4-trichloro-5-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)9-4-11(16)12(17)5-10(9)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGYJAIAVPVCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073609 | |
| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,5,5'-Pentachlorobiphenyl | |
CAS RN |
68194-12-7 | |
| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D11835905 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



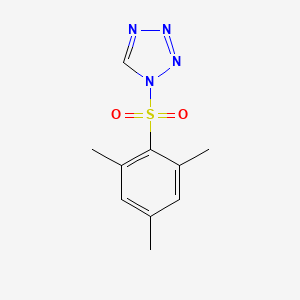
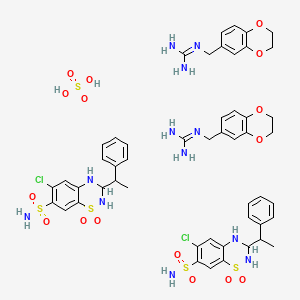
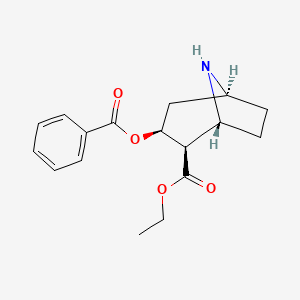
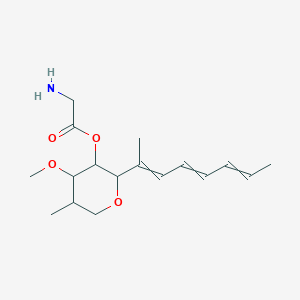
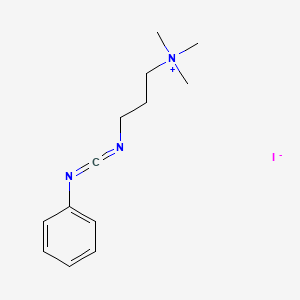
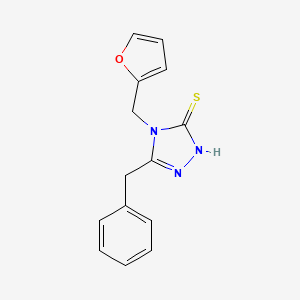
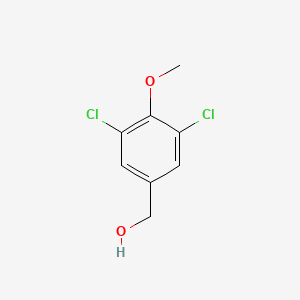
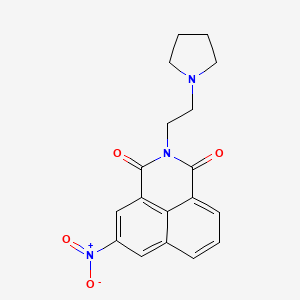
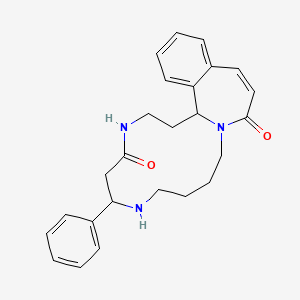
![N-[2-(4-sulfamoylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B1195809.png)
![(1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(1-propenyl)phenoxy]-1-propanol](/img/structure/B1195811.png)
